1-Boc-3-cyano-3-fluoropyrrolidine
Overview
Description
1-Boc-3-cyano-3-fluoropyrrolidine, also known as tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C10H15FN2O2 . It has a molecular weight of 214.24 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-5,7H2,1-3H3
. This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a white to yellow solid . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
1-Boc-3-cyano-3-fluoropyrrolidine serves as a versatile intermediate in the synthesis of complex organic molecules. Its use facilitates the introduction of fluorine into target molecules, which is beneficial for developing pharmaceuticals with enhanced metabolic stability and binding affinity. For example, studies have explored its application in the synthesis of aminomethylated fluoropiperidines and fluoropyrrolidines, which are crucial for creating fluorinated pharmaceutical compounds (Verniest et al., 2010). Additionally, the compound's role in generating fluorinated beta-amino acids showcases its potential in medicinal chemistry, offering new avenues for drug development (Van Hende et al., 2009).
Sensing and Material Science
The incorporation of this compound into larger molecular frameworks has been explored for the development of selective sensors. For instance, the synthesis of boron-containing pi-electron systems demonstrates its utility in creating materials capable of selectively sensing fluoride ions (Yamaguchi et al., 2001). This selective binding property is crucial for environmental monitoring and biological applications where fluoride ion levels are of interest.
Advanced Material Applications
Furthermore, the structural versatility of this compound enables its use in the design of advanced materials. The development of iron carbide embedded in boron and nitrogen-doped carbon fibers showcases an innovative approach to enhancing the efficiency of oxygen reduction reaction catalysts (Liu et al., 2019). This application is particularly relevant in the context of fuel cell technology and sustainable energy solutions.
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding contact with skin and eyes, and not eating, drinking, or smoking when handling the compound . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Fluoropyrrolidines are known to be important building blocks in biologically active natural products and drugs .
Mode of Action
It’s known that fluorine atoms in small molecules often change their activities due to the special physicochemical properties of fluorine atoms .
Biochemical Pathways
Fluoropyrrolidines have been synthesized via copper (i)-catalysed enantioselective 1,3-dipolar cycloaddition of azomethine ylides , suggesting potential involvement in cycloaddition reactions.
Pharmacokinetics
The compound has a molecular weight of 21424 , which could influence its bioavailability.
Result of Action
The presence of fluorine atoms in the pyrrolidinyl rings has been shown to play a crucial role in antifungal activity .
Action Environment
The stability of 1-Boc-3-cyano-3-fluoropyrrolidine is related to the pH of the solution. In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound. In a neutral or slightly acidic environment (ph 4-6), it can exist relatively stably .
Properties
IUPAC Name |
tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSZDQPVZFNVPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.